N-benzyl-2,3,5,6-tetramethylbenzenesulfonamide

Description

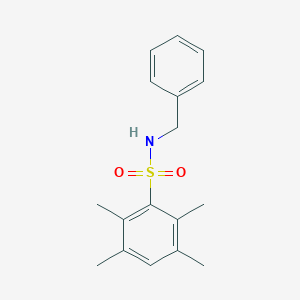

N-Benzyl-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethyl-substituted benzene ring linked to a sulfonamide group, with a benzyl moiety attached to the nitrogen atom. This structure confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which influence its reactivity and biological interactions.

Properties

IUPAC Name |

N-benzyl-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-12-10-13(2)15(4)17(14(12)3)21(19,20)18-11-16-8-6-5-7-9-16/h5-10,18H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBLXCSLTQEWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

N-benzyl-2,3,5,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving bacterial infections due to its sulfonamide structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

Reactivity and Functionalization

- Solvent-Dependent Reactivity: highlights that nucleophilic attack on tetramethyl-substituted benzenesulfonamides depends on solvent polarity. For example: In methanol, benzylic functionalization dominates (e.g., ether formation). In acetic acid, aromatic ring esterification occurs . This suggests that the tetramethyl substitution pattern on the benzene ring directs reactivity, favoring ring reactions in polar protic solvents. The benzyl group may further modulate this behavior by altering electron density.

Biological Activity

N-benzyl-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₁O₂S

- Molecular Weight : 273.37 g/mol

- CAS Number : 5438-33-5

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions. For instance, it may bind to the active sites of enzymes, thereby preventing substrate interaction and subsequent reactions.

- Antimicrobial Activity : Studies have shown that sulfonamides can exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase .

- Anticonvulsant Properties : Research indicates that derivatives of N-benzyl sulfonamides can also possess anticonvulsant activity. For example, compounds structurally similar to this compound have demonstrated significant efficacy in reducing seizure activity in animal models .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively. For instance:

- DPPH Scavenging Activity : The compound exhibited a DPPH (1,1-diphenyl-2-picrylhydrazyl) inhibition percentage of approximately 93.75% at a concentration of 100 µg/mL .

This suggests that it could be a promising candidate for developing antioxidant therapies.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Studies : In vitro studies have shown that certain derivatives can inhibit cancer cell growth more effectively than standard chemotherapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Antioxidant | Enzyme inhibition |

| 2,3,5,6-tetramethylbenzenesulfonamide | Anticancer | Apoptosis induction |

| N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide | Enzyme inhibition | Competitive inhibition |

This table illustrates how this compound compares with related compounds in terms of biological activity and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.